molecular formula C16H14ClFN6O B12208967 N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine

N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine

Cat. No.: B12208967
M. Wt: 360.77 g/mol
InChI Key: IXZYYBIFQOWVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chloro-4-fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a suitable precursor reacts with 3-chloro-4-fluoroaniline.

    Attachment of the morpholine ring: This can be done through a substitution reaction where the pteridine core reacts with morpholine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide, or acids like hydrochloric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pteridine oxide, while reduction could produce a pteridine amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine: can be compared with other pteridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the morpholine moiety, can impart distinct characteristics compared to other pteridine derivatives.

Properties

Molecular Formula

C16H14ClFN6O

Molecular Weight

360.77 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-morpholin-4-ylpteridin-2-amine

InChI

InChI=1S/C16H14ClFN6O/c17-11-9-10(1-2-12(11)18)21-16-22-14-13(19-3-4-20-14)15(23-16)24-5-7-25-8-6-24/h1-4,9H,5-8H2,(H,20,21,22,23)

InChI Key

IXZYYBIFQOWVGX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.